Alprenoxime

Description

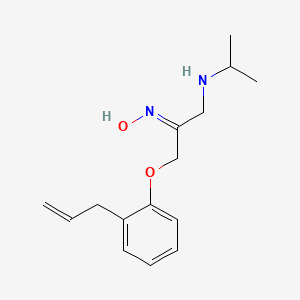

Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-4-7-13-8-5-6-9-15(13)19-11-14(17-18)10-16-12(2)3/h4-6,8-9,12,16,18H,1,7,10-11H2,2-3H3/b17-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQFSSGNEFUEPA-VKAVYKQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(=NO)COC1=CC=CC=C1CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC/C(=N/O)/COC1=CC=CC=C1CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118552-63-9 |

Source

|

| Record name | Alprenoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118552639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Alprenoxime chemical structure and molecular weight

Structural Characterization, Retrometabolic Design, and Ocular Bioactivation

Executive Summary

Alprenoxime (CAS 118552-63-9) represents a pivotal case study in retrometabolic drug design , specifically engineered as a site-activated prodrug for the management of glaucoma. Unlike conventional beta-blockers (e.g., timolol) which often induce systemic cardiovascular side effects (bradycardia, bronchospasm) upon ocular administration, Alprenoxime is chemically "masked" as an oxime. It remains pharmacologically inert until it undergoes sequential enzymatic bioactivation within the iris-ciliary body.[1] This guide details the physicochemical properties, synthesis logic, and the specific metabolic pathway that confers its high therapeutic index.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Alprenoxime is the oxime derivative of the ketone precursor to alprenolol.[2][3] Its lipophilic nature enhances corneal permeability, serving as a delivery vehicle that releases the active parent drug only at the target site.

Table 1: Physicochemical Specifications

| Parameter | Technical Detail |

| Common Name | Alprenoxime |

| IUPAC Name | 1-[(1-methylethyl)amino]-3-[2-(2-propenyl)phenoxy]-2-propanone oxime |

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 262.35 g/mol |

| CAS Number | 118552-63-9 (Free Base); 121009-30-1 (HCl Salt) |

| Exact Mass | 262.1681 Da |

| Physical State | Solid powder (typically white to off-white) |

| Solubility | Soluble in DMSO, Ethanol; sparingly soluble in water (Free Base) |

| Pharmacophore | Aryloxypropanolamine backbone (masked as oxime) |

Retrometabolic Mechanism: Sequential Bioactivation[9]

The core innovation of Alprenoxime lies in its Sequential Bioactivation Mechanism . It is not a direct beta-blocker. Instead, it utilizes the specific enzymatic landscape of the eye—rich in hydrolases and reductases—to generate the active species in situ.[1]

The Pathway Logic

-

Corneal Penetration: The oxime moiety increases lipophilicity compared to the parent alcohol (alprenolol), facilitating superior transport across the corneal epithelium.

-

Step 1 - Hydrolysis: Upon entering the aqueous humor and iris-ciliary body, the oxime group is hydrolyzed (enzymatically or chemically) to yield Alprenolone (the ketone intermediate).

-

Step 2 - Stereospecific Reduction: Alprenolone is rapidly reduced by ocular carbonyl reductases to form Alprenolol (the active beta-adrenergic antagonist).

-

Therapeutic Effect: Localized beta-blockade reduces aqueous humor production, lowering intraocular pressure (IOP).[3][4]

-

Systemic Safety: Any Alprenoxime or Alprenolone leaking into systemic circulation is rapidly metabolized or remains inactive, preventing cardiac beta-blockade.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the sequential conversion logic.

Figure 1: Sequential bioactivation of Alprenoxime within ocular tissue.[1] The prodrug requires a two-step enzymatic conversion to exert therapeutic effect.[1]

Synthesis Protocol: Oxime Derivatization

For researchers synthesizing Alprenoxime for analytical standards or in vitro assays, the following protocol outlines the condensation of Alprenolone with hydroxylamine.

Pre-requisite: Synthesis of Alprenolone (1-isopropylamino-3-(2-allylphenoxy)-2-propanone) via oxidation of Alprenolol or de novo synthesis.

Protocol: Condensation Reaction

-

Reagents:

-

Alprenolone (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH[5]·HCl) (1.2 eq)

-

Sodium Acetate (NaOAc) (1.5 eq) or Pyridine

-

Solvent: Ethanol/Water (3:1 v/v)

-

-

Procedure:

-

Dissolve Alprenolone in the Ethanol/Water mixture under magnetic stirring at room temperature.

-

Add Sodium Acetate to buffer the solution (preventing protonation of the amine).

-

Add Hydroxylamine hydrochloride portion-wise.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: CHCl₃/MeOH 9:1) or LC-MS.

-

Work-up: Evaporate ethanol under reduced pressure. Basify the aqueous residue to pH 9–10 using 1N NaOH.

-

Extraction: Extract with Dichloromethane (DCM) (3x). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ether/Hexane or purify via flash column chromatography to obtain Alprenoxime as a white solid.

-

Experimental Validation: In Vitro Bioactivation Assay

To verify the "soft drug" mechanism, one must demonstrate the conversion of Alprenoxime to Alprenolol in ocular tissues.

Method: Iris-Ciliary Body Homogenate Assay

Objective: Quantify the rate of Alprenoxime hydrolysis and subsequent reduction.

Materials:

-

Freshly excised Iris-Ciliary Body (ICB) from New Zealand White Rabbits.

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

NADPH (Cofactor for reductase).

-

HPLC-UV or LC-MS/MS system.

Workflow:

-

Tissue Preparation:

-

Homogenize ICB tissue in ice-cold PBS (1:10 w/v).

-

Centrifuge at 10,000 x g for 20 min at 4°C. Collect the supernatant (cytosolic fraction containing reductases).

-

-

Incubation:

-

Prepare reaction mixture: 100 µL Tissue Supernatant + 10 µL NADPH (10 mM) + 880 µL PBS.

-

Pre-incubate at 37°C for 5 min.

-

Start: Add 10 µL Alprenoxime stock (10 mM in DMSO). Final concentration: 100 µM.

-

-

Sampling:

-

Aliquot 100 µL samples at t = 0, 15, 30, 60, and 120 min.

-

Stop Reaction: Immediately add 100 µL ice-cold Acetonitrile (ACN) to precipitate proteins.

-

-

Analysis:

-

Centrifuge samples; inject supernatant into HPLC.

-

Monitor: Disappearance of Alprenoxime (RT 1) and appearance of Alprenolone (RT 2) and Alprenolol (RT 3).

-

-

Validation Criteria:

-

Successful bioactivation is confirmed if Alprenolol levels increase over time while Alprenoxime decreases.

-

Control: Heat-inactivated homogenate should show minimal conversion (proving enzymatic dependence).

-

References

-

Bodor, N., et al. (1995).[6][2][7] "Ocular delivery of the beta-adrenergic antagonist alprenolol by sequential bioactivation of its methoxime analogue."[1][6][2][7] Journal of Medicinal Chemistry, 38(11), 2018–2020.[6][7] Link

-

Bodor, N., & Prokai, L. (1995).[6][2][7] "Sequential bioactivation of methoxime analogs of beta-adrenergic antagonists in the eye." Journal of Ocular Pharmacology and Therapeutics, 11(3), 305–318.[2] Link

-

Polgar, P., & Bodor, N. (1995).[2] "Minimal cardiac electrophysiological activity of alprenoxime, a site-activated ocular beta-blocker, in dogs."[2] Life Sciences, 56(14), 1207–1213.[2] Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 5489436, Alprenoxime." PubChem. Link

-

MedKoo Biosciences. "Alprenoxime Product Data Sheet." Link

Sources

- 1. ALPRENOXIME HYDROCHLORIDE [drugs.ncats.io]

- 2. medkoo.com [medkoo.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Types Of Glaucoma Eyedrops & Medication [glaucoma.org]

- 5. Alprenoxime Hydrochloride | C15H23ClN2O2 | CID 60729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Alprenoxime - Wikipedia [en.wikipedia.org]

- 7. Alprenoxime [medbox.iiab.me]

Alprenoxime CAS number and physicochemical properties

An In-Depth Technical Guide to Alprenoxime: Physicochemical Properties and Pharmacological Profile

Introduction

Alprenoxime is a notable compound in ophthalmic drug development, recognized primarily as a soft drug or prodrug of the well-known β-adrenergic antagonist, alprenolol.[1] Its design is a strategic application of medicinal chemistry principles aimed at optimizing drug delivery to the eye while minimizing systemic side effects.[1] This guide provides a comprehensive overview of Alprenoxime's core chemical identifiers, its detailed physicochemical properties, and the pharmacological rationale for its development as a potential anti-glaucoma agent.

Chemical Identification and Structure

Precise identification is paramount in research and development. Alprenoxime is cataloged under several identifiers across various chemical databases.

-

CAS Number : The primary Chemical Abstracts Service (CAS) registry number for Alprenoxime is 118552-63-9 .[2][3][4][5] It is important to note that other CAS numbers, such as 125720-84-5, may refer to specific stereoisomers or related salts.[5][6]

-

IUPAC Name : The systematic name for the compound is (NE)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine.[6] An alternative IUPAC name is 1-(2-allylphenoxy)-3-(isopropylamino)propan-2-one oxime.[3]

-

Molecular Formula : The chemical formula for Alprenoxime is C15H22N2O2.[2][3]

-

Synonyms : The compound is also referred to as (E)-Alprenoxime.[5][6]

Physicochemical Properties

The physicochemical profile of a drug candidate is critical for formulation development, understanding its absorption, distribution, metabolism, and excretion (ADME) properties, and predicting its biological activity. The properties of Alprenoxime are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 262.35 g/mol | [2][5][6] |

| Exact Mass | 262.1681 g/mol | [2][3] |

| Appearance | Solid powder | [2] |

| Melting Point | ~134 °C (Predicted) | [7] |

| Boiling Point | ~330-352 °C (Predicted) | [7] |

| Water Solubility | 4.10 x 10⁻³ g/L (Predicted) | [7] |

| Solubility | Soluble in DMSO | [2] |

| LogP (Octanol/Water) | 3.4 (XLogP3) / 2.99 (LogKow) | [3][6][7] |

| pKa (Acidic) | ~11.4 (Predicted) | [7] |

| pKa (Basic) | ~9.40 (Predicted) | [7] |

| Topological Polar Surface Area | 53.8 - 53.9 Ų | [3][6] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 8 | [3] |

Pharmacological Context: A Site-Activated Ocular Prodrug

Alprenoxime was engineered as a site-activated prodrug to treat glaucoma, a condition often characterized by elevated intraocular pressure (IOP). The core concept is to deliver a pharmacologically inactive molecule that undergoes a targeted bioactivation process at the site of action—in this case, the eye.

This approach offers a significant therapeutic advantage by localizing the activity of the parent drug, alprenolol, thereby reducing the potential for systemic side effects commonly associated with β-blockers, such as bradycardia (slow heart rate).[1] Alprenoxime itself exhibits minimal cardiac electrophysiological activity.[2]

Mechanism of Bioactivation

Alprenoxime is designed to be converted into the active β-blocker, alprenolol, by enzymes residing in the iris-ciliary body of the eye.[1] This sequential bioactivation involves enzymatic hydrolysis and reduction of the oxime moiety to the corresponding ketone, which is then further reduced to the secondary alcohol characteristic of alprenolol.

Caption: Bioactivation pathway of Alprenoxime to Alprenolol in ocular tissue.

Experimental Protocol: Evaluating Ocular Hypotensive Activity

To assess the efficacy of a potential anti-glaucoma agent like Alprenoxime, an in-vivo study in an appropriate animal model is essential. The following protocol outlines a representative workflow for measuring changes in intraocular pressure (IOP).

Objective: To determine the IOP-lowering effect and duration of action of topically administered Alprenoxime in a rabbit model.

Materials:

-

Alprenoxime solution in an appropriate ophthalmic vehicle (e.g., buffered saline with a viscosity-enhancing agent).

-

Normotensive adult New Zealand white rabbits.

-

Tonometer (e.g., Tono-Pen) calibrated for rabbit eyes.

-

Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).

-

Animal restraining boxes.

Methodology:

-

Acclimatization: Allow animals to acclimate to the laboratory environment and handling procedures for at least one week to minimize stress-induced IOP fluctuations.

-

Baseline IOP Measurement:

-

Gently restrain the rabbit.

-

Instill one drop of topical anesthetic into each eye.

-

After 30-60 seconds, measure the baseline IOP in both eyes using the tonometer. Obtain at least three stable readings and average them for each eye.

-

-

Drug Administration:

-

Administer a single, precise volume (e.g., 50 µL) of the Alprenoxime test solution into one eye (the treated eye).

-

Administer an equal volume of the vehicle solution into the contralateral eye to serve as a control.

-

-

Post-Treatment IOP Monitoring:

-

Measure IOP in both eyes at predetermined time points after administration (e.g., 30 minutes, 1, 2, 3, 4, 6, and 8 hours).[1]

-

The use of a topical anesthetic is required before each set of measurements.

-

-

Data Analysis:

-

Calculate the mean IOP for treated and control eyes at each time point.

-

Determine the change in IOP from baseline (ΔIOP) for each eye.

-

Compare the ΔIOP of the treated eye to the control eye using appropriate statistical methods (e.g., a paired t-test or ANOVA) to evaluate the significance of the pressure reduction.

-

Causality and Self-Validation:

-

Contralateral Control: Using the vehicle-treated contralateral eye as a control accounts for diurnal variations in IOP and any systemic effects of the drug, ensuring that the observed pressure drop is due to the local action of Alprenoxime.

-

Baseline Measurement: Establishing a stable baseline for each animal before treatment is crucial for accurately quantifying the drug's effect.

-

Operator Blinding: Where possible, the individual measuring IOP should be blinded to the treatment allocation (drug vs. vehicle) to prevent operator bias.

Storage and Handling

Proper storage is essential to maintain the integrity and stability of Alprenoxime.

-

Short-Term Storage : For periods of days to weeks, the compound should be stored in a dry, dark environment at 0 - 4 °C.[2]

-

Long-Term Storage : For months to years, storage at -20 °C is recommended.[2]

-

Shipping : Alprenoxime is generally stable for several weeks under ambient temperatures for shipping purposes.[2]

References

-

Alprenoxime. PubChem, National Center for Biotechnology Information. [Link]

-

Alprenoxime Properties. CompTox Chemicals Dashboard, U.S. Environmental Protection Agency (EPA). [Link]

-

Alprenoxime | C15H22N2O2 | CID 5489436. PubChem, National Center for Biotechnology Information. [Link]

-

Alprenoxime - Chemical Details. U.S. Environmental Protection Agency (EPA). [Link]

-

ALPRENOXIME. Global Substance Registration System (GSRS). [Link]

-

ALPRENOXIME HYDROCHLORIDE. Inxight Drugs, National Center for Advancing Translational Sciences. [Link]

Sources

- 1. ALPRENOXIME HYDROCHLORIDE [drugs.ncats.io]

- 2. medkoo.com [medkoo.com]

- 3. Alprenoxime [medbox.iiab.me]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Alprenoxime | C15H22N2O2 | CID 5489436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

Mechanism of Action of Alprenoxime in Beta-Adrenergic Signaling

An In-Depth Technical Guide for Drug Development Professionals

Part 1: Executive Technical Synthesis

Alprenoxime represents a paradigm shift in beta-adrenergic pharmacotherapy, functioning not as a direct receptor antagonist but as a site-activated prodrug (retrometabolic design). Unlike conventional beta-blockers (e.g., Timolol, Propranolol) which are active upon administration, Alprenoxime is pharmacologically inert in its native form.

Its mechanism of action is defined by a sequential bioactivation cascade specifically targeted to the ocular microenvironment.[1] Upon topical administration, Alprenoxime undergoes enzymatic hydrolysis and stereospecific reduction within the iris-ciliary body to generate Alprenolol , a potent non-selective

This guide details the molecular kinetics of this conversion, the subsequent blockade of the

Part 2: The Bioactivation Mechanism (Prodrug Pharmacology)

The therapeutic utility of Alprenoxime relies entirely on its transformation into the active metabolite, Alprenolol. This design exploits the specific enzymatic profile of the eye to maximize local efficacy (glaucoma treatment) while minimizing systemic cardiac side effects.[1]

1. Chemical Structure & Stability

-

Parent Compound: Alprenoxime (Alprenolol ketoxime).[2]

-

Modification: The hydroxyl group of Alprenolol is oxidized to a ketone, which is further derivatized to an oxime (

). -

Lipophilicity: The oxime modification significantly enhances corneal permeability compared to the parent alcohol.

2. Sequential Enzymatic Conversion

The bioactivation occurs in two strictly ordered steps within the corneal endothelium and iris-ciliary body:

-

Hydrolysis: The oxime moiety is hydrolyzed by local aryloxime hydrolases (or microsomal enzymes) to yield the intermediate ketone, Alprenolone .

-

Stereospecific Reduction: Alprenolone is rapidly reduced by ketone reductases (specifically cytosolic carbonyl reductases) to form the active Alprenolol .

-

Note: This step restores the chiral hydroxyl group essential for high-affinity binding to the

-adrenergic receptor.

-

3. Causality of Design

-

Systemic Safety: If Alprenoxime enters the systemic circulation, it remains largely inactive or is metabolized via non-activating pathways, preventing bradycardia or bronchoconstriction common with direct

-blockers. -

Local Potency: The conversion rate is highest in the iris-ciliary body, the exact site of aqueous humor production.

Part 3: Beta-Adrenergic Signaling Blockade (Pharmacodynamics)

Once converted, the active metabolite (Alprenolol) acts as a competitive antagonist at

1. Receptor Binding Interface

Alprenolol binds to the orthosteric site of the G-protein coupled receptor (GPCR), specifically interacting with:

-

Asp113 (TM3): Forms a salt bridge with the amine nitrogen of Alprenolol.

-

Ser203/204/207 (TM5): Hydrogen bonding network (disrupted by the antagonist).

-

Phe290 (TM6): Hydrophobic interaction with the aromatic ring.

2. Signal Transduction Inhibition

In the ciliary epithelium,

-

Blockade: Prevents Catecholamine (Epinephrine/Norepinephrine) binding.

-

G-Protein Arrest: Prevents the conformational change required to exchange GDP for GTP on the

subunit. -

Adenylyl Cyclase (AC) Silence:

remains inactive, failing to stimulate Adenylyl Cyclase. -

cAMP Depletion: Intracellular cAMP levels drop.

-

PKA Downregulation: Protein Kinase A (PKA) remains in its regulatory (inactive) holoenzyme state.

-

Physiological Outcome: Reduced phosphorylation of ion channels (e.g.,

-ATPase), decreasing aqueous humor secretion and lowering Intraocular Pressure (IOP).

Part 4: Visualization of Mechanisms

Diagram 1: The Bioactivation Cascade (Prodrug to Active)

Caption: Sequential enzymatic bioactivation of Alprenoxime within the ocular tissue compartments.

Diagram 2: Intracellular Signaling Blockade

Caption: Mechanism of Alprenolol-mediated suppression of the Gs-cAMP signaling pathway in ciliary epithelium.

Part 5: Experimental Validation Protocols

To confirm the mechanism of Alprenoxime, researchers must validate both the conversion efficiency and the receptor blockade .

Protocol A: In Vitro Bioactivation Assay

Objective: Quantify the conversion rate of Alprenoxime to Alprenolol in ocular tissues.

-

Tissue Preparation:

-

Harvest fresh iris-ciliary body (ICB) and corneal tissues from New Zealand White rabbits.

-

Homogenize tissues in 0.1 M phosphate buffer (pH 7.4) at

C.[2] -

Centrifuge at 9,000g for 20 min to obtain the S9 fraction (containing cytosolic reductases and hydrolases).

-

-

Incubation:

-

Add Alprenoxime (

) to the tissue homogenate. -

Incubate at

C in a shaking water bath. -

Causality Check: Include a control with boiled homogenate to rule out non-enzymatic hydrolysis.

-

-

Sampling & Analysis:

-

Aliquot samples at 0, 15, 30, 60, and 120 minutes.

-

Terminate reaction with ice-cold acetonitrile.

-

Analyze via HPLC-MS/MS monitoring the transition of Alprenoxime (m/z 263)

Alprenolone (m/z 248)

-

-

Success Criteria:

-

Rapid disappearance of Alprenoxime (

min). -

Stoichiometric appearance of Alprenolol.[3]

-

Protocol B: In Vivo Intraocular Pressure (IOP) Challenge

Objective: Demonstrate functional beta-blockade in a living system.

-

Subject Selection: Normotensive rabbits (n=6 per group).

-

Baseline Establishment: Measure IOP using a pneumatonometer after topical anesthesia.

-

Treatment:

-

Group A: Vehicle (PBS).

-

Group B: Alprenolol (Active control).

-

Group C: Alprenoxime (Test).

-

-

Water Loading Challenge (Provocative Test):

-

Administer 50-70 mL/kg water via orogastric tube to induce transient ocular hypertension.

-

-

Measurement:

-

Monitor IOP every 30 minutes for 4 hours.

-

-

Data Interpretation:

-

Alprenoxime should show a delayed onset (due to bioactivation time) but comparable peak efficacy to Alprenolol.

-

Systemic heart rate monitoring should show no significant bradycardia in the Alprenoxime group compared to the Alprenolol group.

-

Part 6: Comparative Data Summary

| Feature | Alprenoxime (Prodrug) | Alprenolol (Active Drug) |

| Receptor Affinity ( | Negligible ( | High ( |

| Corneal Permeability | High (Lipophilic Oxime) | Moderate |

| Systemic Bioavailability | Low (Rapid clearance) | High (Risk of side effects) |

| Onset of Action | Delayed (Requires activation) | Immediate |

| Primary Indication | Glaucoma (Site-Specific) | Hypertension/Arrhythmia |

References

-

Prokai, L., Wu, W. M., Somogyi, G., & Bodor, N. (1995).[3] Ocular delivery of the beta-adrenergic antagonist alprenolol by sequential bioactivation of its methoxime analogue. Journal of Medicinal Chemistry, 38(11), 2018–2020.[3][4] Link

-

Bodor, N., & Buchwald, P. (2000). Soft drug design: General principles and recent applications. Medicinal Research Reviews, 20(1), 58–101. Link

-

Wu, W. M., & Bodor, N. (1996). Chemical delivery systems for the eye. Advanced Drug Delivery Reviews, 20(2-3), 201-203. Link

-

PubChem Compound Summary. (2024). Alprenoxime (CID 5489436).[3][4][5] National Center for Biotechnology Information. Link

-

Inxight Drugs. (2024). Alprenoxime Hydrochloride.[6] National Center for Advancing Translational Sciences (NCATS). Link

Sources

An In-depth Technical Guide to the Determination of Beta-Adrenergic Receptor Binding Affinity: A Case Study with Alprenolol and the Quest for Alprenoxime Data

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The selective modulation of beta-adrenergic receptor subtypes, β1 and β2, is a cornerstone of modern pharmacology, with profound implications for cardiovascular and respiratory therapeutics. This guide provides a comprehensive technical overview of the principles and methodologies employed to determine the binding affinity and selectivity of ligands for these critical G-protein coupled receptors (GPCRs). While the primary focus of this document was to be a detailed analysis of alprenoxime's binding characteristics, an exhaustive search of the scientific literature and chemical databases has revealed a conspicuous absence of publicly available binding affinity data for this compound. Therefore, this guide has been adapted to utilize the well-characterized, structurally related non-selective β-blocker, alprenolol, as a case study to illustrate the experimental workflows and data interpretation integral to receptor pharmacology. We will delve into the theoretical underpinnings of receptor-ligand interactions, provide detailed protocols for radioligand binding assays, and discuss the functional assays used to elucidate the downstream consequences of receptor binding. Furthermore, we will present the known binding data for alprenolol and contextualize the current knowledge gap regarding alprenoxime, thereby highlighting an area ripe for future investigation.

Introduction: The Significance of β1 and β2 Adrenergic Receptor Selectivity

Beta-adrenergic receptors are integral membrane proteins that mediate the physiological effects of the endogenous catecholamines, epinephrine and norepinephrine.[1][2] These receptors are classified into two primary subtypes, β1 and β2, which exhibit distinct tissue distribution and physiological roles.[1][2]

-

β1-Adrenergic Receptors: Predominantly located in the heart, β1 receptors are responsible for regulating heart rate, contractility, and conduction velocity.[1] Activation of these receptors leads to a positive chronotropic, inotropic, and dromotropic effect.[1]

-

β2-Adrenergic Receptors: Primarily found in the smooth muscle of the bronchioles, blood vessels, and uterus, β2 receptor activation leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation.[2]

The differential localization and function of these receptor subtypes underscore the therapeutic importance of developing subtype-selective ligands. For instance, β1-selective antagonists (beta-blockers) are desirable for treating cardiovascular conditions like hypertension and angina, as they can reduce cardiac workload without causing the bronchoconstriction associated with β2-receptor blockade.[3] Conversely, β2-selective agonists are the mainstay of asthma therapy due to their ability to relax bronchial smooth muscle.[2]

The selectivity of a ligand is quantified by comparing its binding affinity for different receptor subtypes. A high degree of selectivity is a key objective in drug discovery to maximize therapeutic efficacy while minimizing off-target side effects.

The Case of Alprenoxime: An Uncharted Territory

Alprenoxime is a chemical entity structurally related to the well-known beta-blocker, alprenolol.[4] Despite its presence in chemical databases such as PubChem and KEGG, there is a notable lack of published research detailing its pharmacological activity, specifically its binding affinity for β1 and β2-adrenergic receptors.[4][5] This absence of data prevents a direct comparative analysis of its receptor selectivity. In contrast, alprenolol has been extensively studied, and its non-selective antagonistic activity at both β1 and β2 receptors is well-documented, making it an excellent exemplar for the methodologies described herein.[3][6][7]

Methodologies for Determining Binding Affinity

The gold standard for quantifying the interaction between a ligand and its receptor is the radioligand binding assay.[8] This technique allows for the direct measurement of ligand binding to receptor preparations, providing key parameters such as the dissociation constant (Kd), the inhibitor concentration that causes 50% inhibition (IC50), and the inhibition constant (Ki).[9]

Radioligand Binding Assays: A Step-by-Step Protocol

This protocol outlines a typical competition binding assay to determine the affinity of a test compound (e.g., alprenolol) for β1 and β2-adrenergic receptors.

1. Membrane Preparation:

-

Source: Utilize cell lines stably expressing either human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells) or tissue homogenates known to be rich in these receptors (e.g., heart for β1, lung for β2).

-

Homogenization: Suspend cells or minced tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifugation: Homogenize the tissue and centrifuge at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.

-

Resuspension and Storage: Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration. Aliquots can be stored at -80°C.

2. Competition Binding Assay:

-

Radioligand Selection: A radiolabeled ligand with high affinity and selectivity for the target receptor is chosen. For β-adrenergic receptors, [3H]-dihydroalprenolol (a non-selective antagonist) or [125I]-cyanopindolol are commonly used.[6][7]

-

Assay Setup: In a 96-well plate, combine the following in each well:

-

Membrane preparation (containing a known amount of receptor protein).

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Varying concentrations of the unlabeled test compound (the "competitor").

-

For determining non-specific binding, a high concentration of a known potent, unlabeled antagonist (e.g., propranolol) is added to a set of wells.[7]

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter (for 3H) or a gamma counter (for 125I).

3. Data Analysis:

-

Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding at each competitor concentration.

-

IC50 Determination: Plot the specific binding as a function of the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[9]

Ki = IC50 / (1 + [L]/Kd)

where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Experimental Workflow for Binding Affinity Determination

Alprenolol: A Case Study in Non-Selective Beta-Blockade

Alprenolol is a non-selective beta-blocker, meaning it exhibits similar affinity for both β1 and β2-adrenergic receptors.[3] This lack of selectivity is responsible for its therapeutic effects as well as its side-effect profile.

| Receptor Subtype | Ligand | Binding Affinity (Ki) | Reference |

| β1-Adrenergic | Alprenolol | ~1-10 nM | [6][7] |

| β2-Adrenergic | Alprenolol | ~1-10 nM | [3] |

Note: The exact Ki values can vary depending on the experimental conditions, such as the radioligand used, tissue source, and assay temperature.

The data clearly indicates that alprenolol binds with high affinity to both β1 and β2 receptors, confirming its non-selective nature. This profile explains its utility in conditions where broad beta-blockade is desired, but also its potential to induce bronchospasm in susceptible individuals due to β2 receptor blockade in the airways.

Functional Assays: From Binding to Biological Response

While binding assays provide crucial information about the affinity of a ligand for its receptor, they do not reveal the functional consequence of this interaction (i.e., whether the ligand is an agonist, antagonist, or inverse agonist). Functional assays are therefore essential to complete the pharmacological characterization of a compound.

cAMP Accumulation Assay

Beta-adrenergic receptors are coupled to the Gs protein, which, upon activation, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), a key second messenger.[2]

Principle:

-

Agonist: An agonist will stimulate the receptor, leading to an increase in intracellular cAMP levels.

-

Antagonist: An antagonist will block the binding of an agonist, thereby preventing the agonist-induced increase in cAMP.

-

Inverse Agonist: An inverse agonist will reduce the basal (constitutive) activity of the receptor, leading to a decrease in cAMP levels below the baseline.

Protocol Outline:

-

Cell Culture: Use cells expressing the target β-adrenergic receptor subtype.

-

Ligand Incubation: Treat the cells with the test compound alone (to assess agonist/inverse agonist activity) or in the presence of a known agonist (to assess antagonist activity).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF-based assays).

-

Data Analysis: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathway of β-Adrenergic Receptors

Conclusion and Future Directions

The determination of ligand binding affinity and selectivity for β1 and β2-adrenergic receptors is a critical process in drug discovery and development. This guide has provided a detailed overview of the established methodologies, using the well-characterized beta-blocker alprenolol as a practical example. The protocols for radioligand binding and functional cAMP assays represent the foundational techniques for characterizing the pharmacological profile of any new chemical entity targeting these receptors.

The striking absence of publicly available binding data for alprenoxime presents a clear knowledge gap. Future research should be directed towards the synthesis and pharmacological characterization of alprenoxime to determine its binding affinity and selectivity for β1 and β2-adrenergic receptors. Such studies would not only elucidate the structure-activity relationship between alprenoxime and alprenolol but also potentially uncover novel pharmacological properties that could be of therapeutic interest. The methodologies outlined in this guide provide a clear roadmap for undertaking such an investigation.

References

-

Alexander, S. P. H., et al. (2019). THE CONCISE GUIDE TO PHARMACOLOGY 2019/20: G protein-coupled receptors. British Journal of Pharmacology, 176(S1), S21-S141. [Link]

-

Baker, J. G. (2010). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British journal of pharmacology, 160(5), 1048–1061. [Link]

-

Bylund, D. B., et al. (1994). International Union of Pharmacology nomenclature of adrenoceptors. Pharmacological reviews, 46(2), 121-136. [Link]

-

KEGG DRUG: Alprenoxime hydrochloride. (n.d.). In Genome.jp. Retrieved February 23, 2026, from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5489436, Alprenoxime. Retrieved February 23, 2026 from [Link].

-

Navarro-Zornoza, M., et al. (2021). Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor. Pharmacology research & perspectives, 9(5), e00848. [Link]

-

Williams, L. T., & Lefkowitz, R. J. (1976). Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding. Science, 192(4241), 791-793. [Link]

-

Williams, L. T., Snyderman, R., & Lefkowitz, R. J. (1976). Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding. The Journal of clinical investigation, 57(1), 149–155. [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

-

CVPharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Retrieved February 23, 2026, from [Link]

-

CVPharmacology. (n.d.). Beta-Adrenoceptor Agonists (β-agonists). Retrieved February 23, 2026, from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved February 23, 2026, from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Adrenoceptors. Retrieved February 23, 2026, from [Link]

-

The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved February 23, 2026, from [Link]

-

Wikipedia. (2024, February 19). Adrenergic receptor. In Wikipedia. [Link]

Sources

- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]

- 3. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alprenoxime | C15H22N2O2 | CID 5489436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. KEGG DRUG: Alprenoxime hydrochloride [genome.jp]

- 6. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Guide to Pharmacology - Wikipedia [en.wikipedia.org]

- 9. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

Alprenoxime: A Technical Guide to its Pharmacological Profile and Pharmacokinetics

This in-depth technical guide provides a comprehensive overview of the pharmacological profile and pharmacokinetic properties of Alprenoxime. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available scientific literature to offer field-proven insights into this innovative prodrug.

Introduction: A Novel Approach to Ocular Beta-Blockade

Alprenoxime is a site-activated ocular β-blocker developed as a prodrug of the well-characterized β-adrenergic antagonist, alprenolol.[1] Its design as a chemical delivery system (CDS) represents a strategic approach to enhance the therapeutic index of alprenolol for the treatment of glaucoma.[2] The primary challenge with conventional topical β-blockers in glaucoma therapy is the potential for systemic absorption, leading to undesirable cardiovascular side effects.[1] Alprenoxime was engineered to circumvent this limitation through targeted bioactivation within the eye, thereby localizing its pharmacological action and minimizing systemic exposure.[1][3]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C15H22N2O2 | [1][4][5] |

| Molecular Weight | 262.35 g/mol | [4][5] |

| IUPAC Name | (NE)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine | [5] |

| CAS Number | 118552-63-9 | [4] |

Part 1: The Pharmacological Profile of Alprenoxime

The pharmacological activity of Alprenoxime is intrinsically linked to its conversion to alprenolol. As a prodrug, Alprenoxime itself is designed to have minimal intrinsic activity at β-adrenergic receptors.

Mechanism of Action: A Two-Step Bioactivation Pathway

The therapeutic efficacy of Alprenoxime hinges on a sequential, two-step enzymatic conversion to its active metabolite, alprenolol, within the ocular tissues.[1] This site-specific bioactivation is the cornerstone of its design, intended to concentrate the drug's effect at the desired site of action while mitigating systemic side effects.

-

Step 1: Hydrolysis. The initial step involves the enzymatic hydrolysis of the oxime moiety of Alprenoxime to a ketone intermediate. This reaction is catalyzed by hydrolase enzymes present in ocular tissues.[1]

-

Step 2: Reduction. The ketone intermediate is subsequently reduced to the active β-blocker, alprenolol, by carbonyl reductase enzymes located in the iris-ciliary body.[3]

This targeted conversion ensures that the pharmacologically active agent is generated predominantly in the eye, where it can exert its therapeutic effect of reducing intraocular pressure (IOP).

Sources

Technical Guide: Alprenoxime Metabolic Pathway and Metabolite Profiling

[1]

Executive Summary

Alprenoxime (Chemical Formula:

Designed specifically for the management of open-angle glaucoma, Alprenoxime functions as a Chemical Delivery System (CDS).[1] Its primary technical objective is to utilize the differential enzymatic distribution between ocular tissues (iris-ciliary body) and the systemic circulation to achieve localized intraocular pressure (IOP) reduction while minimizing systemic cardiorespiratory side effects (e.g., bradycardia, bronchospasm) common to standard

This guide analyzes the sequential bioactivation pathway, the specific enzymology involved, and the downstream metabolite profile.

Chemical Architecture & Design Logic

To understand the metabolism of Alprenoxime, one must understand the stability-lability balance engineered into its structure.[1]

-

The Parent Drug: Alprenolol (Active

-blocker).[1][2][3][4] -

The Modification: The secondary hydroxyl group (essential for

-receptor binding) is oxidized to a ketone, which is then condensed with hydroxylamine to form a ketoxime .[1] -

The Logic:

-

Receptor Inactivity: The oxime moiety renders the molecule inactive at

-adrenergic receptors ( -

Lipophilicity: The modification increases corneal permeability.[1][2]

-

Sequential Activation: The pathway requires two distinct enzymatic steps to regenerate the active pharmacophore, creating a "metabolic lock" that opens primarily in the eye.

-

The Metabolic Activation Pathway

The bioactivation of Alprenoxime occurs via a two-step enzymatic cascade.[1] This pathway is predominant in the iris-ciliary body (ICB).[1]

Step 1: Enzymatic Hydrolysis (The Gating Step)

The initial step involves the hydrolysis of the oxime (

-

Reaction: Hydrolytic cleavage of the C=N bond.[1]

-

Enzyme: Specific ocular hydrolases (likely microsomal oxime-hydrolases).[1]

-

Kinetics: This is often the rate-limiting step in non-ocular tissues, providing systemic stability.[1]

-

Metabolite Formed: Alprenolone (1-[(1-methylethyl)amino]-3-[2-(2-propenyl)phenoxy]-2-propanone).[1]

Step 2: Stereospecific Reduction (The Activation Step)

The ketone intermediate is biologically inactive.[1] It must be reduced to the alcohol to regain affinity for the

-

Reaction: Carbonyl reduction (

).[1] -

Enzyme: Ketone Reductase / Carbonyl Reductase (NADPH-dependent).[1]

-

Stereochemistry: The reduction is highly stereospecific, preferentially yielding S-(-)-Alprenolol , the more potent levorotatory isomer.[1]

Pathway Visualization

The following diagram illustrates the sequential bioactivation and potential downstream clearance pathways.

Caption: Sequential bioactivation of Alprenoxime to Alprenolol via Alprenolone, including downstream hepatic clearance routes.[1]

Potential Metabolites & Analytical Profile

Researchers analyzing biological matrices (aqueous humor, plasma) following Alprenoxime administration should screen for the following analytes.

Table 1: Metabolite Inventory and Characteristics[1]

| Metabolite Name | Role | Chemical State | Detection Window (Ocular) | Bioactivity |

| Alprenoxime | Parent Prodrug | Ketoxime | Short (Rapid conversion) | Inactive |

| Alprenolone | Intermediate | Ketone | Transient | Inactive |

| S-(-)-Alprenolol | Active Drug | Secondary Alcohol | Sustained (>6 hours) | Potent |

| 4-Hydroxyalprenolol | Phase I Metabolite | Phenol | Low (Systemic trace) | Active |

| Hydroxylamine | Cleavage Product | Amine | Transient | Toxic (Trace amounts) |

Systemic Fate (Safety Mechanism)

If Alprenoxime enters the systemic circulation unchanged, it resists rapid hydrolysis in plasma compared to the eye. However, if converted to Alprenolol systemically, it follows the standard hepatic clearance of Alprenolol:

Experimental Protocol: Metabolic Stability Assay

To validate the "site-specific" activation of Alprenoxime, the following protocol compares stability in Ocular Tissue Homogenate vs. Plasma.[1]

Objective

Quantify the conversion rate of Alprenoxime to Alprenolol in rabbit iris-ciliary body (ICB) homogenate versus systemic plasma.

Materials

-

Substrate: Alprenoxime hydrochloride (10 mM stock in acetonitrile).[1]

-

Matrix A: Fresh Rabbit ICB homogenate (20% w/v in pH 7.4 phosphate buffer).

-

Matrix B: Fresh Rabbit Plasma (heparinized).[1]

-

Cofactor: NADPH (1.0 mM final concentration) - Critical for the reductase step.[1]

Methodology

-

Incubation:

-

Sampling:

-

Aliquot 50 µL at time points: 0, 15, 30, 60, 120 min.

-

Quenching: Immediately mix with 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop enzymatic activity.

-

-

Extraction:

-

Vortex for 1 min; Centrifuge at 10,000 x g for 10 min at 4°C.

-

Collect supernatant for HPLC-MS/MS analysis.[1]

-

-

Analysis (HPLC Conditions):

Self-Validating Checkpoint

References

-

Bodor, N., Prokai, L., Wu, W. M., Somogyi, G., & Farag, H. (1995).[1][5][6] Ocular delivery of the beta-adrenergic antagonist alprenolol by sequential bioactivation of its methoxime analogue.[1][4][5][6] Journal of Medicinal Chemistry.[1][6]

-

Polgar, P., & Bodor, N. (1995).[1][5] Minimal cardiac electrophysiological activity of alprenoxime, a site-activated ocular beta-blocker, in dogs.[1][3][5] Life Sciences.[1][5]

-

Bodor, N., & Buchwald, P. (2005).[1] Ophthalmic drug design based on the metabolic activity of the eye: Soft drugs and chemical delivery systems.[7] The AAPS Journal.[1][3]

-

PubChem. (n.d.).[1] Alprenoxime Compound Summary. National Library of Medicine.[1]

Sources

- 1. Alprenoxime | C15H22N2O2 | CID 5489436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. scispace.com [scispace.com]

- 4. ALPRENOXIME HYDROCHLORIDE [drugs.ncats.io]

- 5. medkoo.com [medkoo.com]

- 6. Ocular delivery of the beta-adrenergic antagonist alprenolol by sequential bioactivation of its methoxime analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADVANCES IN THE USE OF PRODRUGS FOR DRUG DELIVERY TO THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

Alprenoxime: A Technical Guide to its Therapeutic Window and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Alprenoxime, an oxime prodrug of the beta-blocker alprenolol, was developed as a potential topical treatment for glaucoma. Its design as a site-specific chemical delivery system (CDS) aimed to enhance its therapeutic index by localizing its pharmacological activity to the eye, thereby minimizing systemic adverse effects commonly associated with beta-blockers. This technical guide provides a comprehensive analysis of the therapeutic window and toxicity profile of Alprenoxime, synthesizing data from preclinical and clinical investigations. While the compound's development was ultimately halted due to formulation instability, the principles of its design and the findings from its evaluation remain a valuable case study in ophthalmic drug development.

Introduction: The Rationale for a Site-Specific Beta-Blocker

Topically administered beta-adrenergic antagonists have long been a cornerstone in the management of glaucoma by reducing intraocular pressure (IOP). However, their systemic absorption through the conjunctiva and nasolacrimal duct can lead to significant cardiovascular and respiratory side effects, including bradycardia, hypotension, and bronchoconstriction.[1][2] Alprenoxime was engineered to circumvent these limitations. As a prodrug, it is inactive upon administration and is designed to be enzymatically converted to its active form, alprenolol, primarily within the target ocular tissues.[2][3] This targeted bioactivation is intended to create a high local concentration of the active drug while minimizing systemic exposure and associated toxicities.

Mechanism of Action and Targeted Bioactivation

Alprenoxime's therapeutic action is predicated on its sequential enzymatic conversion. This process ensures site-specific and stereospecific delivery of the active S-(-)-alprenolol.

-

Step 1: Hydrolysis: Esterases within the iris-ciliary body hydrolyze the oxime moiety of Alprenoxime.[3]

-

Step 2: Reduction: Subsequent reduction of the intermediate ketone by reductive enzymes, also located in the iris-ciliary body, yields the pharmacologically active S-(-)-stereoisomer of alprenolol.[3]

This targeted conversion is crucial for its safety profile, as the parent compound and the intermediate ketone are largely inactive.[2]

Caption: Conceptual comparison of therapeutic windows.

Toxicity Profile Summary

The toxicity profile of Alprenoxime is characterized by its minimal systemic effects, a direct result of its site-specific bioactivation.

-

Systemic Toxicity: Acute oral and intravenous toxicity studies in mice and rats were completed, and the results, in conjunction with other preclinical and clinical data, point to low systemic toxicity. [3]The primary advantage of Alprenoxime is the avoidance of cardiovascular and respiratory side effects associated with systemic beta-blockade.

-

Ocular Toxicity: While specific long-term ocular toxicity studies are not detailed in the available literature, the compound was well-tolerated in human clinical trials for up to 14 days, with no significant irritant action on the eye reported in preclinical studies. [1][3]

Rationale for Discontinuation

Despite its promising efficacy and safety profile, the clinical development of Alprenoxime was discontinued. The primary reason for this was its insufficient chemical stability in aqueous solutions, which prevented the development of a formulation with an acceptable shelf-life. [1][3]Alprenoxime has a half-life (t90) of only 2-3 months in aqueous solution. [1]

Conclusion

Alprenoxime stands as a significant example of the "soft drug" or chemical delivery system approach in ophthalmic drug design. The comprehensive preclinical and Phase 1 clinical data confirm the success of its design in achieving a potent local therapeutic effect—IOP reduction—while demonstrating an excellent systemic safety profile devoid of the typical side effects of beta-blockers. The wide separation between the effective ocular dose and the dose required to produce systemic effects resulted in a broad therapeutic window. Although formulation instability ultimately led to the cessation of its development, the scientific principles and the data gathered from the Alprenoxime program provide valuable insights for the ongoing development of safer and more effective ocular therapeutics.

References

- Kadam, R. S., & Kompella, U. B. (2011). Prodrug Strategies in Ocular Drug Delivery. In Ocular Drug Delivery Systems (pp. 105-138).

- Bodor, N., & Buchwald, P. (2005). Ophthalmic drug design based on the metabolic activity of the eye. The AAPS Journal, 7(4), E820–E833.

- Bodor, N., & Buchwald, P. (2005). Ophthalmic drug design based on the metabolic activity of the eye: Soft drugs and chemical delivery systems.

- Wu, W. M., et al. (1995). Minimal cardiac electrophysiological activity of alprenoxime, a site-activated ocular beta-blocker, in dogs. Life Sciences, 56(14), 1207–1213.

- Simmons, S. T., et al. (1991). Improved delivery through biological membranes. LVI. Pharmacological evaluation of alprenoxime--a new potential antiglaucoma agent. Pharmaceutical Research, 8(11), 1389–1394.

Sources

An In-depth Technical Guide to the Role of Alprenoxime and its Active Metabolite in Cardiovascular Research

This guide provides a detailed exploration of alprenoxime, a compound whose primary design paradoxically illuminates its potential utility and that of its active metabolite, alprenolol, in cardiovascular research. We will dissect its mechanism from a prodrug designed for localized activity to an active molecule with unique, cardioprotective signaling capabilities, offering researchers a comprehensive understanding of its application in the field.

Part 1: Alprenoxime - A Study in Targeted Drug Delivery and Systemic Effect Mitigation

Alprenoxime is a synthetic prodrug, specifically the ketoxime precursor to the β-adrenergic antagonist, alprenolol.[1] It was engineered as a site-activated ocular β-blocker for glaucoma therapy.[1][2] The core innovation behind alprenoxime was to create a molecule that could be administered topically to the eye, where it would be converted into its active form, alprenolol, by local enzymes (hydrolases and reductases).[1][2] This design brilliantly circumvents the systemic cardiovascular side effects, such as bradycardia (slow heart rate), commonly associated with other β-blockers used for glaucoma.[3]

Preclinical studies validated this design, demonstrating that topically administered alprenoxime effectively reduces intraocular pressure in animal models without significantly impacting heart rate or blood pressure.[2][3] Even when administered intravenously, alprenoxime results in only insignificant and transient bradycardia compared to the sustained effects of its active form, alprenolol.[3] This makes alprenoxime itself a valuable research tool for comparative studies aiming to isolate the effects of localized versus systemic beta-blockade.

Part 2: Mechanism of Action - From Prodrug Conversion to Novel Cardioprotective Signaling

To understand alprenoxime's relevance to cardiovascular research, one must look beyond the prodrug to the actions of its pharmacologically active metabolite, alprenolol.

Enzymatic Bioactivation

Alprenoxime is metabolically inert until it undergoes a two-step enzymatic conversion primarily in the target tissue. This process is foundational to its site-specific activity.

Caption: Canonical β-Adrenergic signaling pathway and its blockade by Alprenolol.

Novel Cardioprotective Signaling via β-Arrestin

The most compelling application of alprenolol in modern cardiovascular research stems from a paradigm-shifting discovery. While most β-blockers are known only for their antagonist properties, research from Duke University revealed that alprenolol is one of only two β-blockers (out of 20 tested) that also stimulates a separate, G-protein-independent signaling pathway mediated by a protein called β-arrestin. [4] This phenomenon, known as "biased agonism," means that alprenolol, while blocking the G-protein pathway, actively turns on the β-arrestin pathway. This pathway has been shown to promote cell survival and protect heart tissue, potentially even reversing heart damage. [4]This dual-functionality distinguishes alprenolol from most other β-blockers and positions it as a lead compound for developing novel heart failure therapies.

Caption: Alprenolol's unique activation of the β-Arrestin cardioprotective pathway.

Part 3: Experimental Protocols for Cardiovascular Research

The unique properties of alprenoxime and alprenolol lend themselves to specific, high-impact experimental designs.

Protocol 1: Differentiating Local vs. Systemic Cardiovascular Effects

This protocol uses alprenoxime as a tool to confirm its systemic safety profile compared to its active metabolite, alprenolol, in an in vivo model.

-

Objective: To quantify and compare the effects of intravenously administered alprenoxime versus alprenolol on heart rate and blood pressure in a rodent model.

-

Model: Spontaneously Hypertensive Rats (SHR), a common model for hypertension research.

-

Methodology:

-

Animal Preparation: Anesthetize male SHR (200-250g) and surgically implant telemetry transmitters for continuous blood pressure and heart rate monitoring. [5]Allow a 1-week recovery period.

-

Grouping: Randomly assign rats to three groups (n=8 per group): Vehicle (Saline), Alprenoxime (6 mg/kg), and Alprenolol (6 mg/kg). [3] 3. Administration: Administer the assigned compound as a single intravenous (i.v.) bolus injection.

-

Data Collection: Continuously record mean arterial pressure (MAP) and heart rate (HR) from 30 minutes pre-injection to 2 hours post-injection.

-

Data Analysis: Calculate the change in MAP and HR from baseline at 5, 15, 30, 60, and 120 minutes post-injection. Use a two-way ANOVA to test for statistical significance between groups.

-

Protocol 2: Investigating Alprenolol-Induced Cardioprotection in an In Vitro Ischemia-Reperfusion Model

This protocol is designed to validate the cardioprotective, β-arrestin-mediated effects of alprenolol at the cellular level.

-

Objective: To determine if alprenolol protects cardiomyocytes from apoptosis induced by simulated ischemia-reperfusion (I/R) injury and to confirm the involvement of the β-arrestin pathway.

-

Model: H9c2 rat heart myoblasts, a well-established cell line for cardiac injury studies.

-

Methodology:

-

Cell Culture: Culture H9c2 cells to 80% confluency.

-

Grouping and Pre-treatment: Pre-treat cells for 1 hour with one of the following: Vehicle, Alprenolol (10 µM), Metoprolol (a β-blocker that does not activate β-arrestin, 10 µM), or Alprenolol + β-arrestin inhibitor.

-

Simulated Ischemia: Replace culture medium with an ischemia-mimicking solution (e.g., low glucose, hypoxic) and incubate in a hypoxic chamber (95% N₂, 5% CO₂) for 4 hours.

-

Reperfusion: Replace the ischemia solution with normal culture medium and return cells to a normoxic incubator for 2 hours.

-

Endpoint Analysis:

-

Cell Viability: Measure cell viability using an MTT assay.

-

Apoptosis: Quantify apoptosis using a TUNEL assay or by measuring Caspase-3 activity.

-

Western Blot: Analyze protein lysates for levels of phosphorylated ERK1/2 (a downstream target of β-arrestin signaling) and total ERK1/2.

-

-

Data Analysis: Use a one-way ANOVA with post-hoc tests to compare the different treatment groups.

-

Part 4: Data Presentation and Senior Scientist Insights

Expected Quantitative Outcomes

The described protocols are expected to yield data that can be summarized for clear interpretation.

Table 1: Expected In Vivo Hemodynamic Effects

| Treatment Group (6 mg/kg, i.v.) | Peak Change in Heart Rate (bpm) | Duration of Significant Bradycardia |

| Vehicle (Saline) | No significant change | N/A |

| Alprenoxime | ~ -20 to -30 (transient) | < 15 minutes |

| Alprenolol | ~ -100 to -120 (sustained) | > 30 minutes [3] |

Table 2: Expected In Vitro Cardioprotective Effects

| Pre-treatment Group | Cell Viability (% of Control) | Apoptosis Index (% TUNEL positive) | p-ERK1/2 Expression (Fold Change) |

| Vehicle + I/R | ~ 50% | ~ 40% | 1.0 |

| Metoprolol + I/R | ~ 55% | ~ 35% | ~ 1.1 |

| Alprenolol + I/R | ~ 85% | ~ 10% | ~ 3.5 |

| Alprenolol + β-arrestin inhibitor + I/R | ~ 60% | ~ 30% | ~ 1.2 |

Field-Proven Insights and Future Directions

The data from these experiments would provide a powerful, multi-layered story. The in vivo results would confirm alprenoxime's utility as a site-specific prodrug, highlighting its minimal systemic impact—a crucial safety feature. [2][3]This underscores the power of chemical delivery systems in modern pharmacology.

More profoundly, the in vitro results would provide direct evidence for the "biased agonist" properties of alprenolol. Demonstrating that alprenolol, but not a standard β-blocker like metoprolol, can protect cardiac cells from I/R injury via a β-arrestin-dependent pathway opens a new frontier for cardiovascular drug development. [4] For drug development professionals, this presents a clear directive: the future of β-blocker therapy for heart failure may not lie in simple antagonism, but in designing molecules that selectively activate these beneficial, non-canonical signaling pathways. Alprenolol serves as the foundational template for this next generation of cardioprotective agents. Future research should focus on developing analogs with even greater bias towards β-arrestin activation to maximize therapeutic benefit while minimizing the negative effects of G-protein blockade.

References

- Grokipedia. Alprenoxime.

- Bodor N, Elkoussi A. Improved delivery through biological membranes. LVI. Pharmacological evaluation of alprenoxime--a new potential antiglaucoma agent. PubMed.

- Inxight Drugs. ALPRENOXIME HYDROCHLORIDE.

- Wikipedia. Alprenoxime.

- Drug Central. alprenolol.

- Duke Health. Two Beta Blockers Found to Also Protect Heart Tissue.

- ResearchGate.

- Aper-Dokter. Realities of Newer β‐Blockers for the Management of Hypertension.

- CV Pharmacology. Beta-Adrenoceptor Antagonists (Beta-Blockers).

- Benchchem. Application Notes and Protocols: NCX899 in Cardiovascular Research.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. ALPRENOXIME HYDROCHLORIDE [drugs.ncats.io]

- 3. Improved delivery through biological membranes. LVI. Pharmacological evaluation of alprenoxime--a new potential antiglaucoma agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two Beta Blockers Found to Also Protect Heart Tissue | Duke Health [corporate.dukehealth.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Pharmacology of Alprenoxime Derivatives: A Technical Guide for Ocular Drug Development

Abstract

This technical guide provides a comprehensive review of the pharmacology of Alprenoxime and its derivatives, with a focus on their development as site-specific antiglaucoma agents. Alprenoxime, a prodrug of the non-selective β-adrenergic antagonist alprenolol, exemplifies the "soft drug" and "chemical delivery system" (CDS) concepts in ophthalmology. This document delves into the medicinal chemistry, pharmacological evaluation, and structure-activity relationships of these compounds, offering a technical resource for researchers and professionals in ophthalmic drug discovery and development. The guide includes detailed experimental protocols and data analysis to facilitate further research in this area.

Introduction: The Rationale for Ocular-Specific Beta-Blockers

Topical β-adrenergic antagonists have long been a cornerstone in the management of glaucoma, primarily by reducing aqueous humor production and consequently lowering intraocular pressure (IOP).[1] However, their systemic absorption through the nasolacrimal duct can lead to significant cardiovascular and respiratory side effects, such as bradycardia, hypotension, and bronchospasm. This systemic activity limits their use in patients with pre-existing conditions like asthma, chronic obstructive pulmonary disease, and certain heart conditions.

The development of Alprenoxime and its derivatives represents a targeted approach to mitigate these systemic risks. By designing a prodrug that is activated to its therapeutic form, alprenolol, primarily within the eye, the systemic exposure to the active β-blocker is minimized. This site-specific bioactivation is the hallmark of the "soft drug" and "chemical delivery system" (CDS) strategies, aiming to enhance the therapeutic index of ocular hypotensive agents.[2]

Medicinal Chemistry: Synthesis of Alprenoxime and its Derivatives

Alprenoxime, chemically named 1-(isopropylamino)-3-(2-allylphenoxy)propan-2-one oxime, is a ketoxime derivative of the corresponding ketone of alprenolol.[3] The synthesis of Alprenoxime and its analogs generally follows a multi-step process.

General Synthesis Pathway

The synthesis of aryloxypropanolamine-based β-blockers and their prodrugs typically involves the reaction of a substituted phenol with an epoxide, followed by the introduction of the amine side chain. For Alprenoxime, this would involve the synthesis of the ketone precursor followed by oximation.

Diagram of the General Synthesis Pathway for Alprenoxime:

Caption: General synthetic route to Alprenoxime from 2-allylphenol.

Experimental Protocol: Synthesis of a Generic β-Blocker Ketoxime

Materials:

-

1-(Isopropylamino)-3-(2-allylphenoxy)propan-2-one (ketone precursor)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Ethanol

-

Water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Dissolution: Dissolve the ketone precursor in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reagents: To the stirring solution, add an aqueous solution of hydroxylamine hydrochloride and sodium acetate. The sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating free hydroxylamine.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with diethyl ether or another suitable organic solvent. Combine the organic layers.

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude oxime product.

-

Purification: The crude Alprenoxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Pharmacology: Bioactivation and Mechanism of Action

Alprenoxime is designed as an inactive prodrug that undergoes a two-step enzymatic conversion in the eye to release the active β-blocker, alprenolol.[6]

Bioactivation Pathway

-

Hydrolysis: The oxime moiety of Alprenoxime is first hydrolyzed by ocular hydrolases to the corresponding ketone intermediate, 1-(isopropylamino)-3-(2-allylphenoxy)propan-2-one.

-

Reduction: This ketone intermediate is then rapidly reduced by ocular carbonyl reductases, which are present in high concentrations in the iris-ciliary body, to the active β-blocker, (S)-alprenolol.[6][7]

Diagram of the Bioactivation of Alprenoxime:

Caption: Two-step enzymatic bioactivation of Alprenoxime in the eye.

Mechanism of Action of Alprenolol

The released alprenolol is a non-selective β-adrenergic antagonist, meaning it blocks both β₁ and β₂ adrenergic receptors. In the eye, the ciliary body contains a high density of β₂-adrenergic receptors.[8] Blockade of these receptors by alprenolol leads to a decrease in the production of aqueous humor, which in turn lowers the intraocular pressure.

Diagram of the β-Adrenergic Signaling Pathway in the Ciliary Epithelium:

Caption: Simplified signaling cascade for aqueous humor production and its inhibition by alprenolol.

Pharmacological Evaluation: In Vivo and In Vitro Studies

The pharmacological evaluation of Alprenoxime and its derivatives involves a combination of in vivo and in vitro studies to assess their efficacy, safety, and mechanism of action.

In Vivo Evaluation of IOP-Lowering Efficacy

The primary in vivo model for assessing the efficacy of antiglaucoma drugs is the rabbit. Rabbits have large eyes that facilitate IOP measurements and are sensitive to the IOP-lowering effects of β-blockers.

Experimental Protocol: Measurement of Intraocular Pressure in Rabbits

Animal Model:

-

Normotensive or ocular hypertensive New Zealand White rabbits. Ocular hypertension can be induced by various methods, such as the injection of α-chymotrypsin or hypertonic saline into the anterior chamber.

Procedure:

-

Baseline IOP Measurement: Measure the baseline IOP of both eyes of each rabbit using a calibrated tonometer (e.g., Tono-Pen).

-

Drug Administration: Administer a single drop of the Alprenoxime derivative solution (at various concentrations) or vehicle control into one eye of each rabbit. The contralateral eye can serve as a control.

-

IOP Monitoring: Measure the IOP in both eyes at regular intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours) post-instillation.

-

Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. The efficacy of the compound is determined by the magnitude and duration of the IOP reduction in the treated eye compared to the control.

Quantitative Data on Alprenoxime's IOP-Lowering Effect in Rabbits:

| Compound | Dose | Maximum IOP Reduction | Duration of Action | Systemic Side Effects (Bradycardia) | Reference |

| Alprenoxime | 6 mg/kg (i.v.) | N/A | N/A | Insignificant and transient | [2] |

| Alprenolol | 6 mg/kg (i.v.) | N/A | N/A | Significant and sustained | [2] |

| Alprenoxime | Topical | Significant reduction | > 6 hours | Not observed | [2] |

| Alprenolone Methoxime | Topical | Significant and prolonged | Data not specified | Avoids systemic effects | [6] |

Note: Specific percentage or mmHg reduction values from dose-ranging studies are not consistently reported in the publicly available literature.

In Vitro Evaluation of Receptor Binding and Prodrug Conversion

In vitro studies are crucial for characterizing the interaction of the active metabolite with its target receptor and for quantifying the rate of prodrug conversion.

Experimental Protocol: Radioligand Binding Assay for β-Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of alprenolol for β-adrenergic receptors in ocular tissues.

Materials:

-

Rabbit or human iris-ciliary body tissue

-

Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol)

-

Unlabeled alprenolol (for competition assay)

-

Membrane preparation buffer (e.g., Tris-HCl with MgCl₂)

-

Scintillation cocktail and counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Homogenize the iris-ciliary body tissue in ice-cold buffer and centrifuge to isolate the cell membrane fraction containing the β-adrenergic receptors.[8][9]

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled alprenolol.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled alprenolol. The IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[9][10]

Experimental Protocol: Enzyme Kinetics of Alprenoxime Conversion

This protocol measures the rate of conversion of Alprenoxime to its active form in ocular tissue homogenates.

Materials:

-

Rabbit or human corneal or iris-ciliary body tissue homogenate

-

Alprenoxime

-

High-performance liquid chromatography (HPLC) system

-

Buffer solution

Procedure:

-

Incubation: Incubate Alprenoxime at various concentrations with the ocular tissue homogenate at 37°C.

-

Sampling: At different time points, take aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by adding a strong acid or organic solvent).

-

Analysis: Analyze the samples by HPLC to quantify the concentrations of Alprenoxime and the formed alprenolol.

-

Data Analysis: Determine the initial reaction velocities at different substrate concentrations. Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant).[11]

Structure-Activity Relationships (SAR)

The development of effective and safe Alprenoxime derivatives relies on understanding the relationship between chemical structure and pharmacological activity.

Key Structural Features Influencing Activity:

-

Oxime Moiety: The nature of the oxime (or other prodrug moiety) is critical for its stability in formulation and its rate of enzymatic conversion in the eye. A balance must be struck between sufficient stability for shelf-life and rapid bioactivation at the target site.

-

Aromatic Ring Substitution: Modifications to the allyl group on the aromatic ring can influence lipophilicity, which in turn affects corneal penetration and receptor binding.

-

Amine Side Chain: The isopropylamino group is a common feature of many β-blockers and is important for high-affinity binding to the β-adrenergic receptor. Alterations to this group can impact receptor selectivity and potency.[12] Generally, ketoxime ethers of β-blockers have shown higher potency than their corresponding ether derivatives.[13]

Future Perspectives and Conclusion

The development of Alprenoxime and its derivatives highlights a promising strategy for enhancing the safety of ocular β-blocker therapy. The "soft drug" approach, by localizing drug action to the eye, has the potential to expand the use of this important class of antiglaucoma medications to patients who are currently unable to tolerate their systemic side effects.

Future research in this area should focus on:

-

Optimization of the Prodrug Moiety: Designing novel prodrug linkers that offer improved stability, controlled release kinetics, and even more efficient and specific bioactivation by ocular enzymes.

-

Exploration of Novel Derivatives: Synthesizing and evaluating a wider range of Alprenoxime derivatives with modifications to the aromatic ring and amine side chain to potentially improve potency, duration of action, and receptor selectivity.

-

Advanced Delivery Systems: Incorporating Alprenoxime derivatives into advanced ophthalmic drug delivery systems, such as nanoparticles or in situ gelling formulations, to further enhance their ocular bioavailability and prolong their therapeutic effect.

References